7-Methoxy-2-methylimidazo[1,2-a]pyridine
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Overview
Description
7-Methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C9H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Result of Action
A related compound, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has shown antimicrobial properties against staphylococcus aureus .
Biochemical Analysis
Cellular Effects
The effects of 7-Methoxy-2-methylimidazo[1,2-a]pyridine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: 2-aminopyridine reacts with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution reactions: For example, halogenation at the C-3 position.
Oxidation and reduction reactions: These reactions can modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Halogenation: Bromine or iodine in chloroform can be used for halogenation reactions.
Oxidation: Metal-free oxidation and photocatalysis strategies are employed.
Major Products
3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides: These are formed from halogenation reactions and have shown antimicrobial properties.
Scientific Research Applications
7-Methoxy-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal chemistry: It is used as a scaffold for developing drugs with antiviral, antibacterial, anticancer, and antifungal properties.
Material science: Its structural characteristics make it useful in the development of new materials.
Biological research: It serves as a tool for studying various biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the methoxy group at the C-7 position.
3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides: These are halogenated derivatives with enhanced biological activities.
Uniqueness
7-Methoxy-2-methylimidazo[1,2-a]pyridine is unique due to its methoxy group at the C-7 position, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a drug candidate and its utility in various scientific applications .
Properties
IUPAC Name |
7-methoxy-2-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOUVIAMCJMNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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